5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde
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Overview
Description
5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, a pyrimidine ring, and a furan ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The final step usually involves the formation of the furan ring and the attachment of the sulfanyl and carbaldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are essential to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of functional groups like the aldehyde and sulfanyl groups can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 5-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbenzaldehyde
Uniqueness
5-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde is unique due to the combination of its functional groups and heterocyclic structures
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O2S/c17-10-3-1-9(2-4-10)12-7-13(16(18,19)20)22-15(21-12)25-14-6-5-11(8-23)24-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJFNTUCAPSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)SC3=CC=C(O3)C=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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